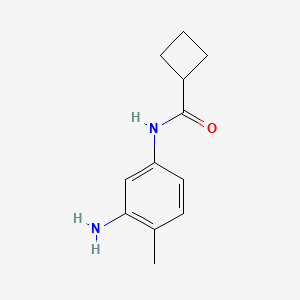

2-(4-Heptylbenzoyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

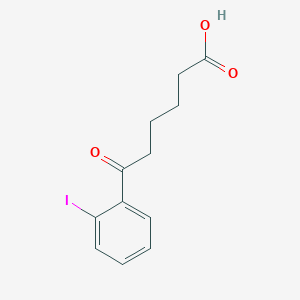

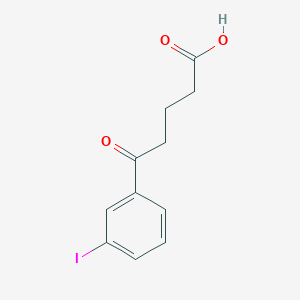

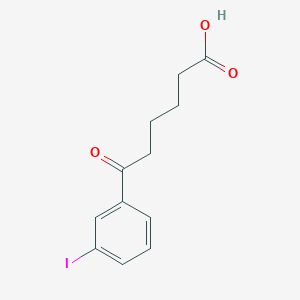

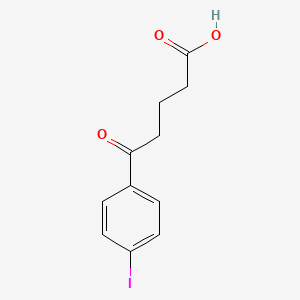

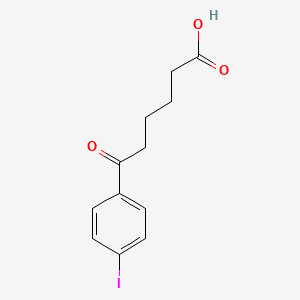

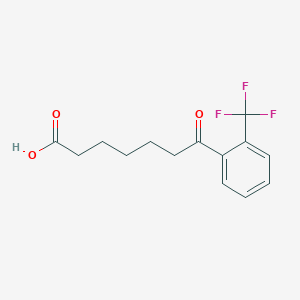

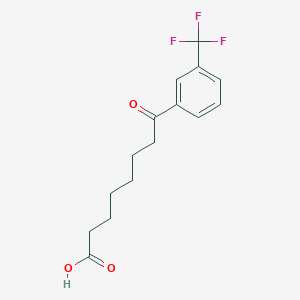

2-(4-Heptylbenzoyl)oxazole, also known as HBPO, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a fluorescent dye that emits blue light under ultraviolet radiation, making it useful for a variety of applications in biochemistry, cell biology, and medical research.

Scientific Research Applications

Synthesis and Modification

Gold-Catalyzed Oxidation Strategy : 2,4-Oxazole structures, including derivatives of 2-(4-Heptylbenzoyl)oxazole, have been efficiently synthesized via a gold-catalyzed oxidation strategy. This method involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, using bidentate ligands to form tricoordinated gold carbene intermediates. This strategy is significant for the development of novel methods in oxidative gold catalysis and oxazole ring synthesis (Luo, Ji, Li, & Zhang, 2012).

Suzuki Coupling in Oxazoles : Suzuki coupling reaction has been employed for the functionalization of oxazole compounds at the 2- and 4-positions. This approach is effective for synthesizing a range of oxazole derivatives, including this compound, providing a versatile method for their modification (Ferrer Flegeau, Popkin, & Greaney, 2006).

Biological Activities

Versatile Biological Activities : Oxazole compounds exhibit a wide range of biological activities due to their ability to bind with various enzymes and receptors. They are used in the treatment of diseases such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory conditions. This highlights the potential of this compound in various medicinal applications (Zhang, Zhao, & Zhou, 2018).

Antiprotozoal Activity : Some oxazole derivatives, including those similar to this compound, have shown in vitro antiprotozoal activity, suggesting potential uses in treating protozoal infections (Carballo et al., 2017).

Chemical Properties and Applications

Metal-Induced Tautomerization : Oxazole molecules, including this compound derivatives, can undergo metal-induced tautomerization to form heterocyclic carbenes. This property is useful in the study of coordination chemistry and the development of metal-organic frameworks (Ruiz & Perandones, 2009).

Corrosion Inhibition : Oxazole derivatives have been studied for their potential as corrosion inhibitors in various metal alloys. This application is particularly relevant in industrial and engineering contexts, where corrosion prevention is crucial (Ehsani et al., 2014).

Mechanism of Action

Future Directions

Oxazole-based molecules, including 2-(4-Heptylbenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name |

(4-heptylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16(19)17-18-12-13-20-17/h8-13H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXGKVRRZFNTBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642096 |

Source

|

| Record name | (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-15-1 |

Source

|

| Record name | (4-Heptylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)